3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a hexahydroimidazo[1,2-a]pyridinium core, which is a type of heterocyclic compound . The presence of nitrophenyl and phenyl groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazopyridine ring and the introduction of the phenyl and nitrophenyl groups . Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The nitrophenyl group could be reduced to an amine, and the imidazopyridine ring might undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and reactivity .Scientific Research Applications
Structure and Spectral Analysis
The compound 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has been a subject of interest due to its unique structural and spectral properties. Szafran et al. (2006) conducted a detailed study to determine the structure of a related compound, 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, using X-ray diffraction, FTIR, NMR, and DFT methods. The study revealed the existence of the compound in equilibrium mixtures with its isomer in DMSO and D2O solutions, showcasing the compound's dynamic nature in solution (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Fluorescent Properties
Imidazo[1,2-a]pyridines and pyrimidines derivatives, including those similar to this compound, have been extensively studied for their fluorescent properties. Velázquez-Olvera et al. (2012) found that these compounds, especially those with a hydroxymethyl group, act as organic fluorophores with potential applications as biomarkers and photochemical sensors. The study highlighted the influence of substituents on the heterocycle and phenyl rings on the luminescent properties, offering insight into the tuning of fluorescence based on chemical modifications (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).
Chemical Synthesis and Transformations
The synthesis and chemical behavior of compounds structurally related to this compound have been explored to understand their potential in various chemical reactions. Khalafy et al. (2002) explored the synthesis of imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in undergoing various chemical transformations. This research offers a foundation for understanding the reactivity and potential synthetic applications of the compound (Khalafy, Setamdideh, & Dilmaghani, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3O3.BrH/c23-19(15-7-6-10-17(13-15)22(24)25)14-20(16-8-2-1-3-9-16)18-11-4-5-12-21(18)19;/h1-3,6-10,13,23H,4-5,11-12,14H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIKLKCPREZSI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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